molecular formula C7H9ClN4O5 B3060902 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- CAS No. 105687-87-4

1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-

Cat. No.: B3060902
CAS No.: 105687-87-4
M. Wt: 264.62 g/mol
InChI Key: AEOMUQQVEFVPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- is a complex organic compound belonging to the imidazole family. This compound is characterized by the presence of an imidazole ring, a chloromethyl group, and two nitro groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- typically involves multiple steps. One common synthetic route includes the nitration of 1H-Imidazole-1-ethanol, followed by the introduction of the chloromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and chloromethylation of the compound. Industrial production methods may involve large-scale nitration and chloromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety.

Chemical Reactions Analysis

1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, typically using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom. Common reagents include sodium hydroxide or other nucleophilic species.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- has numerous scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or DNA structure. These interactions can influence various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- can be compared with other imidazole derivatives, such as:

    1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-5-nitro-: This compound has a similar structure but with only one nitro group, which may result in different reactivity and biological activity.

    Alpha-(2,4-dichlorobenzyl)-1H-imidazole-1-ethanol:

    1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Another related compound with distinct substituents that influence its chemical behavior and uses.

Properties

IUPAC Name

1-chloro-3-(2-methyl-4,5-dinitroimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O5/c1-4-9-6(11(14)15)7(12(16)17)10(4)3-5(13)2-8/h5,13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOMUQQVEFVPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC(CCl)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909680
Record name 1-Chloro-3-(2-methyl-4,5-dinitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105687-87-4
Record name 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105687874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-(2-methyl-4,5-dinitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-
Reactant of Route 2
Reactant of Route 2
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-
Reactant of Route 3
Reactant of Route 3
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-
Reactant of Route 4
Reactant of Route 4
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-
Reactant of Route 5
Reactant of Route 5
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-
Reactant of Route 6
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.